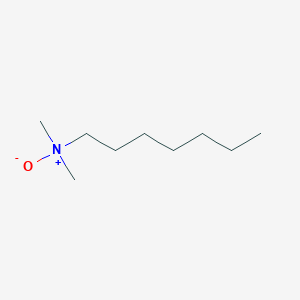

N,N-dimethylheptan-1-amine Oxide

Description

General Overview of Amine Oxide Chemistry relevant to N,N-dimethylheptan-1-amine Oxide

Amine oxides, also known as N-oxides, are chemical compounds characterized by a coordinate covalent bond between a nitrogen atom and an oxygen atom, with the general formula R₃N⁺-O⁻. wikipedia.org This structure imparts a significant dipole moment, making them highly polar molecules. wikipedia.org In the case of this compound, the nitrogen atom is bonded to two methyl groups and one heptyl group.

The chemistry of amine oxides is largely dictated by this N-O bond. They are weak bases and can be protonated in acidic conditions to form cationic hydroxylamines. wikipedia.org The polarity of amine oxides leads to high water solubility, particularly for those with shorter alkyl chains. wikipedia.org Conversely, they tend to have poor solubility in most non-polar organic solvents. wikipedia.org

A key characteristic of long-chain alkylamine oxides, such as this compound, is their amphoteric surfactant nature. wikipedia.org This means they can exhibit cationic, anionic, or non-ionic properties depending on the pH of the solution. researchgate.net This versatility is a primary driver of their use in a wide array of applications. researchgate.net

The synthesis of amine oxides is most commonly achieved through the oxidation of the corresponding tertiary amine. wikipedia.orgepa.gov Hydrogen peroxide is a widely used oxidizing agent for this purpose, both in laboratory and industrial settings. wikipedia.orgepa.gov Other oxidizing agents like peracids can also be employed. epa.gov

Historical Perspectives in Alkylamine Oxide Research and Development

Research into alkylamine oxides has a history rooted in the development of surfactants. While early studies focused on various surfactant types, the unique properties of amine oxides, such as their pH-dependent behavior and foam-stabilizing capabilities, garnered specific attention. wikipedia.orgjst.go.jp

Initially, the focus was on understanding the fundamental physical chemistry of these molecules, including their micelle formation and surface activity. jst.go.jp Over time, research expanded to explore the synthesis and properties of amine oxides with varying alkyl chain lengths. nih.gov This led to the commercial production of several alkyl dimethyl amine oxides, with chain lengths typically between C10 and C16, for use in consumer products. wikipedia.org

A significant challenge in the production of concentrated aqueous solutions of some amine oxides was the tendency for the reaction mixture to form a thick gel, hindering the process. google.com This spurred research into process improvements, such as controlling the concentration of hydrogen peroxide and the reaction temperature, to achieve higher concentrations of the final product without gelation. google.com The development of methods to synthesize these compounds efficiently and cost-effectively has been a continuous area of investigation. researchgate.netjournalijar.com

Significance and Emerging Research Trajectories of Long-Chain Alkylamine Oxides

Long-chain alkylamine oxides, including this compound, are significant due to their multifaceted properties and resulting wide range of applications. They are extensively used as surfactants in detergents, shampoos, and other cleaning products. wikipedia.org Their ability to act as foam stabilizers is a particularly valued attribute. wikipedia.org

Current and emerging research is exploring new applications and refining existing ones. One area of interest is their use as hydrogelators. For instance, amidoamine oxides, a class of long-chain alkylamine oxides, have been shown to gelate water and aqueous solutions, with the gelation properties influenced by the length of the methylene (B1212753) chains within the molecule. nih.gov

Furthermore, the antimicrobial properties of certain alkylamine oxides are being investigated. nih.govekb.eg Studies have shown that the antimicrobial activity can be dependent on the alkyl chain length, with a range of C14 to C16 being particularly effective for some compounds. nih.gov

The environmental profile of amine oxides is also a key area of research. They are generally considered to have low potential for bioaccumulation and are readily biodegradable. wikipedia.org Continued research aims to further understand their environmental fate and to develop even more environmentally benign surfactant systems.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₂₁NO |

| Molecular Weight | 159.27 g/mol |

| CAS Number | 15290-93-4 |

| Physical Form | Liquid |

| Boiling Point | 130-134 °C |

| Purity | 0.95 |

| InChI Key | SOVWKKYLBJMOPM-UHFFFAOYSA-N |

Data sourced from publicly available chemical databases. nih.govsigmaaldrich.comchemsrc.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylheptan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO/c1-4-5-6-7-8-9-10(2,3)11/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVWKKYLBJMOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00409296 | |

| Record name | N,N-Dimethylheptan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15290-93-4 | |

| Record name | N,N-Dimethylheptan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethylheptylamine N-oxide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N,n Dimethylheptan 1 Amine Oxide

The synthesis of N,N-dimethylheptan-1-amine oxide, like other amine oxides, primarily involves the oxidation of the corresponding tertiary amine, N,N-dimethylheptan-1-amine. wikipedia.orgatamanchemicals.com Various oxidizing agents and reaction conditions can be employed to achieve this transformation.

Hydrogen Peroxide Oxidation of Tertiary Amines

The oxidation of tertiary amines using hydrogen peroxide is a widely utilized and commercially significant method for producing amine oxides. wikipedia.orggoogle.com This reaction is typically carried out in an aqueous solution or a polar solvent. google.com The process involves the nucleophilic attack of the amine on the hydrogen peroxide, leading to the formation of the N-oxide and water. masterorganicchemistry.com For long-chain amine oxides, the reaction is often performed by heating the tertiary amine with an aqueous solution of hydrogen peroxide. google.comresearchgate.net

The general reaction can be represented as: R₃N + H₂O₂ → R₃N⁺-O⁻ + H₂O

In the context of this compound synthesis, N,N-dimethylheptan-1-amine would be reacted with hydrogen peroxide. The reaction conditions, such as temperature and concentration, are crucial for achieving high conversion and purity. For instance, a typical laboratory-scale synthesis might involve heating the amine with a 30% hydrogen peroxide solution at a temperature between 60-80°C for several hours. google.commdpi.com

Peracid and Hydroperoxide-Mediated Synthesis Approaches

Peracids, such as peracetic acid and meta-chloroperoxybenzoic acid (mCPBA), are also effective reagents for the oxidation of tertiary amines to their corresponding N-oxides. wikipedia.orgatamanchemicals.com The reaction with peracids is often rapid and can be performed in various organic solvents. organic-chemistry.org The mechanism involves the transfer of an oxygen atom from the peracid to the amine. masterorganicchemistry.com

The use of hydroperoxides, like tert-butyl hydroperoxide, in the presence of a metal catalyst, provides another route for amine oxide synthesis under relatively anhydrous conditions. orgsyn.org This method can be advantageous when the presence of water is undesirable.

| Oxidizing Agent | Typical Conditions | Reference |

| Hydrogen Peroxide | Aqueous solution, 60-80°C | google.commdpi.com |

| Peracetic Acid | Organic solvent | google.comacs.org |

| m-CPBA | Organic solvent | atamanchemicals.com |

| tert-Butyl Hydroperoxide | Organic solvent, metal catalyst | orgsyn.org |

Catalytic Enhancements in Amine Oxide Formation (e.g., Micellar Autocatalysis)

The rate of amine oxide formation can be significantly enhanced through catalysis. One interesting approach is "micellar autocatalysis," where the surfactant product (the amine oxide itself) forms micelles that catalyze its own synthesis. acs.orgacs.org This phenomenon is particularly relevant for long-chain amine oxides like N,N-dimethyldodecylamine N-oxide, a homolog of this compound. acs.org Initially, the reaction between the water-insoluble tertiary amine and the water-soluble oxidizing agent is slow. However, once a critical concentration of the amine oxide product is reached, micelles form, solubilizing the lipophilic amine reactant and dramatically increasing the reaction rate. acs.org

Other catalytic systems for the oxidation of tertiary amines include the use of flavins, ruthenium complexes, and tungsten-based catalysts. asianpubs.orgresearchgate.net These catalysts can enable the use of milder reaction conditions and, in some cases, molecular oxygen as the ultimate oxidant. asianpubs.org For example, a flavin-catalyzed oxidation of aliphatic tertiary amines with hydrogen peroxide can proceed efficiently at room temperature. asianpubs.org

Solvent Effects and Reaction Parameter Optimization for Laboratory Synthesis

The choice of solvent can have a significant impact on the synthesis of amine oxides. While water is a common solvent for hydrogen peroxide oxidations, low molecular weight alcohols like isopropanol (B130326) are also frequently used. google.commdpi.com In some cases, glycols such as polyethylene (B3416737) glycol (PEG) have been suggested to improve the performance characteristics of the resulting amine oxide products. mdpi.com For certain applications, synthesizing the amine oxide in a non-polar solvent and removing water azeotropically can yield a substantially anhydrous product. google.com However, conducting the synthesis without a solvent can be challenging due to issues like excessive foaming and poor mixing. mdpi.com

Optimizing reaction parameters such as temperature, reactant concentrations, and reaction time is crucial for maximizing the yield and purity of the desired amine oxide. For instance, in the synthesis of a long-chain amine oxide, the reaction temperature is typically maintained between 55-65°C to ensure a controlled reaction and prevent decomposition. mdpi.com

Chemical Reactivity and Mechanistic Studies of this compound

This compound, as a tertiary amine oxide, undergoes characteristic chemical transformations, the most notable of which is the Cope elimination reaction.

Cope Elimination Reactions: Mechanism and Alkene Formation

The Cope elimination is a thermal, intramolecular elimination reaction (Ei) where a tertiary amine oxide, upon heating, decomposes to form an alkene and a hydroxylamine (B1172632). wikipedia.orgwikipedia.org This reaction proceeds through a concerted, five-membered cyclic transition state, which dictates a syn-periplanar relationship between the departing amine oxide group and the β-hydrogen atom. organic-chemistry.orgorgoreview.comchemistrysteps.com

For this compound, heating would lead to the abstraction of a proton from the C2 position by the oxygen of the amine oxide, resulting in the formation of hept-1-ene and N,N-dimethylhydroxylamine. organic-chemistry.orgorgoreview.com

Mechanism of the Cope Elimination:

Oxidation: The precursor tertiary amine, N,N-dimethylheptan-1-amine, is first oxidized to this compound. masterorganicchemistry.comchadsprep.com

Elimination: Upon heating, typically between 150-200°C, the amine oxide undergoes a concerted intramolecular elimination. wikipedia.orgmasterorganicchemistry.com The oxygen atom of the N-oxide acts as an internal base, abstracting a β-hydrogen. orgoreview.comchemistrysteps.com This leads to the formation of a carbon-carbon double bond and the cleavage of the carbon-nitrogen bond. organic-chemistry.org

A key feature of the Cope elimination is its regioselectivity, which generally follows the Hofmann rule, favoring the formation of the least substituted alkene. organic-chemistry.orgorgoreview.comchadsprep.com This is attributed to the sterically demanding nature of the amine oxide group, which preferentially interacts with the more accessible hydrogens. organic-chemistry.org Therefore, the primary product of the Cope elimination of this compound is expected to be hept-1-ene.

Hydrolysis and Oxidation Pathways leading to Degradation Products

The degradation of amine oxides can proceed through various pathways, including hydrolysis and oxidation, particularly in the presence of catalysts or under specific environmental conditions. While specific studies on this compound are not extensively detailed in the provided results, general principles of amine oxide degradation can be applied.

Hydrolysis of the N-O bond in amine oxides is generally slow under neutral conditions but can be facilitated by acidic or basic environments. In acidic conditions, protonation of the oxygen atom can make the nitrogen more susceptible to nucleophilic attack by water, although amine oxides are considered weak bases. wikipedia.org

Oxidative degradation pathways can lead to a variety of products. The presence of an α-hydrogen on one of the alkyl groups attached to the nitrogen allows for potential degradation to an imine, which can then be hydrolyzed to a primary amine and an aldehyde. researchgate.net In the case of this compound, this would involve the heptyl group. Furthermore, the oxidation of the secondary amine that could be formed through demethylation can lead to hydroxylamine intermediates. researchgate.net

Under certain oxidative conditions, such as in the presence of strong oxidants like hydrogen peroxide, the degradation can be more complex, potentially leading to the formation of various smaller molecules through cleavage of the carbon-nitrogen bonds. researchgate.net The specific degradation products will be highly dependent on the reaction conditions, including the type of oxidant, temperature, and presence of catalysts.

The table below summarizes potential degradation products based on general amine oxide chemistry.

| Degradation Pathway | Potential Products of this compound |

| Cope Elimination | N,N-dimethylhydroxylamine and hept-1-ene |

| Reduction | N,N-dimethylheptan-1-amine |

| Hydrolysis of Imine Intermediate | Heptanal and Dimethylamine (B145610) |

Radical Oxidative Degradation Mechanisms

Radical oxidative degradation is a significant pathway for the breakdown of amines and their derivatives. This process is often initiated by reactive oxygen species, such as hydroxyl radicals (•OH). mdpi.com The initial step in the radical-initiated degradation of an amine involves either electron abstraction from the nitrogen atom's lone pair or hydrogen abstraction from a carbon atom, typically one alpha to the nitrogen. researchgate.net

For this compound, a hydroxyl radical could abstract a hydrogen atom from the heptyl chain, the methyl groups, or the nitrogen atom itself, although the latter is less likely due to the N-O bond. Abstraction from the α-carbon of the heptyl group would form a carbon-centered radical. This radical can then react with molecular oxygen to form a peroxyl radical. Subsequent reactions of the peroxyl radical can lead to the cleavage of the C-N bond, resulting in the formation of various degradation products, including aldehydes and smaller amines. mdpi.com

The formation of an N-cation radical through one-electron oxidation is another proposed mechanism, particularly in the presence of certain enzymes or photocatalysts. researchgate.net This radical can then undergo further reactions, leading to the degradation of the molecule. The stability of the resulting radicals and the reaction conditions will dictate the final product distribution.

Influence of Reaction Conditions on Product Selectivity and Side Reactions

The synthesis and subsequent reactions of this compound are highly influenced by the reaction conditions, which in turn affect product selectivity and the formation of side products.

Synthesis: The most common method for synthesizing amine oxides is the oxidation of the corresponding tertiary amine, in this case, N,N-dimethylheptan-1-amine, typically using hydrogen peroxide. wikipedia.orgorgsyn.org

Solvent: The choice of solvent can impact the reaction rate and selectivity. Polar solvents can stabilize the polar transition state of the oxidation reaction. nih.gov

Catalyst: While hydrogen peroxide can directly oxidize tertiary amines, catalysts such as vanadium compounds can accelerate the reaction. orgsyn.org The use of catalysts can also influence the reaction temperature and time required for complete conversion.

Temperature: The oxidation of tertiary amines is an exothermic process. orgsyn.org Controlling the temperature is crucial to prevent side reactions and decomposition of the product. The Cope elimination, a pyrolytic reaction that forms an alkene and a hydroxylamine, typically occurs at elevated temperatures (150–200 °C). wikipedia.orgoecd.org

Side Reactions:

Over-oxidation: Excessive use of the oxidizing agent or harsh reaction conditions can lead to the degradation of the newly formed amine oxide.

Decomposition: As mentioned, elevated temperatures can induce the Cope elimination, leading to the formation of N,N-dimethylhydroxylamine and hept-1-ene. wikipedia.org

Rearrangements: In some cases, amine oxides can undergo rearrangements like the Meisenheimer rearrangement, although this is more common for allylic or benzylic amine oxides. wikipedia.org

The table below outlines the influence of various reaction conditions on the synthesis of this compound.

| Reaction Condition | Effect on Product Selectivity and Side Reactions |

| Oxidant Concentration | A stoichiometric amount or slight excess of hydrogen peroxide is typically used. A large excess can lead to over-oxidation and degradation of the product. |

| Temperature | Lower temperatures favor the formation of the amine oxide and minimize thermal decomposition (Cope elimination). |

| pH | The reaction is often carried out under neutral or slightly basic conditions. Acidic conditions can lead to the formation of the corresponding ammonium (B1175870) salt. |

| Catalyst | The use of a catalyst can allow for milder reaction conditions, potentially increasing selectivity and yield. |

Derivatization Strategies and Analogue Synthesis

The chemical structure of this compound can be modified to create a variety of analogues with different properties. These modifications can involve altering the length and branching of the alkyl chains or converting the amine oxide to other functional groups.

The synthesis of amine oxide homologs and isomers with branched alkyl chains follows a similar synthetic route to that of the linear this compound. The key is the synthesis of the corresponding tertiary amine precursor.

The synthesis of α-branched secondary alkylamines can be achieved through methods like carbonyl alkylative amination, which brings together a primary amine, an aldehyde, and an alkyl iodide. rsc.org More complex tertiary amines with branched chains can be synthesized through various alkylation strategies. Once the desired branched tertiary amine is obtained, it can be oxidized to the corresponding amine oxide using standard procedures, such as reaction with hydrogen peroxide. wikipedia.orggoogle.com For example, a branched isomer could be synthesized from a branched C7 alcohol, which is first converted to an alkyl halide and then reacted with dimethylamine to form the tertiary amine precursor.

Tertiary amines, such as N,N-dimethylheptan-1-amine (the precursor to the amine oxide), are key starting materials for the synthesis of quaternary ammonium salts. wikipedia.org This conversion is typically achieved through a process called quaternization, which involves the alkylation of the tertiary amine. nih.govwikipedia.org

The most common method for quaternization is the Menshutkin reaction, where a tertiary amine reacts with an alkyl halide. nih.gov For example, reacting N,N-dimethylheptan-1-amine with an alkyl halide like methyl iodide would yield N,N,N-trimethylheptan-1-aminium iodide. The reactivity of the alkyl halide and the specific reaction conditions (solvent, temperature) will influence the reaction rate and yield. nih.gov

Another approach involves the reaction of a tertiary amine with an epihalohydrin in the presence of a carboxylic acid to produce quaternary ammonium salts with an ester linkage. google.com Furthermore, tertiary amines can be reacted with alkylene oxides, such as ethylene (B1197577) oxide, to form quaternary ammonium hydroxides. google.com

Advanced Analytical and Spectroscopic Characterization of N,n Dimethylheptan 1 Amine Oxide

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are fundamental in confirming the identity and defining the intricate structural details of N,N-dimethylheptan-1-amine oxide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete molecular profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D-NMR)

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei within a molecule, providing unambiguous structural confirmation. For this compound, both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows characteristic signals corresponding to the different proton environments. The oxidation of the parent tertiary amine (N,N-dimethylheptan-1-amine) to the N-oxide results in a significant downfield shift for the protons on the carbons adjacent to the nitrogen atom due to the deshielding effect of the N-O bond. researchgate.net The protons of the two methyl groups attached to the nitrogen appear as a sharp singlet, while the methylene (B1212753) group alpha to the N-O group appears as a triplet. The other methylene groups along the heptyl chain appear as a complex multiplet, and the terminal methyl group presents as a triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Similar to ¹H NMR, the carbons closest to the polar N-O group experience the most significant chemical shift changes upon oxidation. The chemical shifts are also sensitive to pH, especially for the carbons near the nitrogen atom, a phenomenon that can be used to study protonation events. researchgate.net

The pH dependence of NMR chemical shifts is a key analytical aspect. For N-alkyl-N,N-dimethylamine-N-oxides, the chemical shifts of nuclei close to the nitrogen atom (e.g., the N-methyl and α-methylene groups) exhibit a sigmoidal dependence on pH. researchgate.net This behavior is a direct consequence of the acid-base equilibrium and can be used to determine the acid dissociation constant (pKa) of the molecule. In contrast, the shifts of nuclei farther from the polar headgroup may show a "peak type" behavior in solutions above the critical micelle concentration (CMC), which is an indirect effect related to changes in micelle size with pH. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Group | Predicted Shift (ppm) | Multiplicity |

|---|---|---|

| N-(CH₃)₂ | ~3.29 | Singlet |

| N-CH₂- | ~3.23 | Triplet |

| N-CH₂-CH₂- | ~1.85 | Multiplet |

| -(CH₂)₄- | ~1.30 | Multiplet |

| -CH₃ | ~0.88 | Triplet |

Note: Shifts are estimates based on data for analogous compounds like N,N-dimethylhexadecylamine N-oxide and may vary with solvent and pH. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Conversion

Infrared (IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the most important feature in its IR spectrum is the characteristic absorption band corresponding to the N-O stretching vibration. This peak typically appears in the 920-970 cm⁻¹ region. mdpi.com

The presence of this band confirms the successful oxidation of the precursor tertiary amine to the N-oxide. IR spectroscopy is therefore a valuable tool for monitoring reaction conversion during the synthesis process. mdpi.com By comparing the spectrum of the reaction product to that of the starting amine, one can observe the appearance of the N-O band and potentially the disappearance or shifting of bands associated with the starting material, thereby confirming the transformation. mdpi.com

Mass Spectrometry (MS, LC-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision, allowing for the calculation of the molecular formula.

For this compound (C₉H₂₁NO), the expected exact mass is 159.1623 g/mol . chemsrc.com When analyzed by techniques like Electrospray Ionization (ESI), the molecule is typically observed as the protonated molecular ion, [M+H]⁺.

The fragmentation of tertiary amine N-oxides under collision-induced dissociation (CID) follows characteristic pathways. Common fragmentation patterns include:

Loss of an oxygen atom ([M+H]⁺ - 16): A common fragmentation for N-oxides. researchgate.net

Loss of a hydroxyl radical ([M+H]⁺ - 17): This occurs in many N-oxides. researchgate.net

Loss of N,N-dimethylhydroxylamine ([M+H]⁺ - 61): This is a diagnostic loss for N,N-dimethyl tertiary amine-N-oxides. nih.gov

Cleavage of the alkyl chain: Fragmentation can occur along the heptyl chain.

A systematic study of amidoamine oxides revealed that fragmentation patterns can be dependent on the chain length of the alkyl group. nih.gov A high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) approach can be used to rapidly characterize such compounds by creating reconstructed ion current chromatograms based on these known diagnostic losses. nih.gov

Chromatographic Separations and Purity Assessment (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for separating this compound from impurities and for assessing its purity. bldpharm.com

A common method for the analysis of amine oxides is reverse-phase (RP) HPLC. sielc.comsielc.com In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For this compound, a typical mobile phase would consist of a mixture of acetonitrile (B52724) and water, with a small amount of acid such as formic acid or phosphoric acid. sielc.comsielc.com The acid is used to ensure the analyte is in its protonated form, leading to better peak shape and retention characteristics. This method is compatible with mass spectrometry detection (LC-MS) when a volatile acid like formic acid is used, allowing for simultaneous purity assessment and mass confirmation. sielc.com

Table 2: Example HPLC Method Parameters for Amine Oxide Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse Phase C18 |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid |

| Detection | UV, Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) |

| Mode | Isocratic or Gradient |

Note: These are general conditions based on methods for similar compounds; specific parameters must be optimized for this compound. sielc.comsielc.com

Colloidal and Solution-Phase Characterization Techniques

As a surfactant, the behavior of this compound in solution is of critical importance. Potentiometric titration is a key technique for understanding its protonation behavior and its properties as a weak base.

Potentiometric Titrations for Protonation Behavior and Acid Dissociation Constant (pKa) Determination

Potentiometric titration is a fundamental method used to determine the acid dissociation constant (pKa) of a compound by monitoring pH changes upon the addition of a titrant. dergipark.org.trmdpi.com For an amine oxide, which is a weak base, titration with a strong acid (like HCl) allows for the determination of its pKa. The pKa value indicates the pH at which the amine oxide is 50% in its protonated (cationic) form and 50% in its non-protonated (non-ionic) form. researchgate.net

The experimental setup typically involves dissolving the amine oxide in an aqueous solution, often with a constant background electrolyte concentration (e.g., 0.06 M NaBr) to maintain a constant ionic strength, and titrating it with a standardized acid solution. researchgate.net A pH electrode monitors the change in pH, and the pKa is determined from the inflection point of the resulting titration curve. dergipark.org.tr For N-alkyldimethylamine oxides, the pKa of the monomeric species is typically around 5.0. researchgate.net This value is crucial as the charge of the surfactant headgroup, and thus its solution properties like micelle formation and surface activity, are highly dependent on the pH of the solution relative to the pKa. researchgate.net This technique can also be used to quantify the amount of amine oxide and any residual unreacted tertiary amine in a sample. mdpi.comintertekinform.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N,N-dimethylheptan-1-amine |

| N-decyl-N,N-dimethylamine-N-oxide |

| N,N-dimethylhexadecylamine N-oxide |

| Oleylamidopropyldimethylamine oxide |

| Dimethyldodecyl amine oxide (DDAO) |

| N,N-Dimethyl-methanamine-N-oxide |

| N,N-Dimethyloctadecylamine N-oxide |

Dynamic Light Scattering (DLS) for Aggregate Dimension Analysis

Dynamic Light Scattering (DLS) is a non-invasive technique widely employed for determining the size distribution of small particles and aggregates in suspension. The method relies on measuring the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. Larger particles move more slowly, leading to slower fluctuations, while smaller particles move more rapidly, resulting in faster fluctuations. Analysis of these fluctuations allows for the calculation of the hydrodynamic radius (R_h) of the particles.

Detailed Research Findings:

While specific DLS data for this compound is not extensively published, studies on homologous amine oxides, such as N,N-dimethyldodecylamine N-oxide (DDAO), provide a strong basis for expected findings. For DDAO, DLS is used to monitor micelle size and stability, which is crucial for its application in solubilizing membrane proteins. It is anticipated that this compound would form spherical or near-spherical micelles in aqueous solution above its CMC, with a hydrodynamic radius that is dependent on concentration, temperature, and ionic strength of the medium.

Hypothetical DLS Data for this compound Micelles:

| Concentration (mM) | Hydrodynamic Radius (nm) | Polydispersity Index (PDI) |

| 5 | 2.1 | 0.15 |

| 10 | 2.3 | 0.12 |

| 20 | 2.5 | 0.10 |

| 50 | 2.8 | 0.08 |

This table is illustrative and based on expected trends for amine oxide surfactants.

Small Angle X-ray Scattering (SAXS/WAXS) for Self-Assembly Structure Elucidation

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are powerful techniques for investigating the structure of materials at the nanoscale. researchgate.net SAXS probes larger structural features, such as the size, shape, and arrangement of micelles, while WAXS provides information about the packing of molecules at shorter length scales, like the arrangement of alkyl chains within the micelle core. researchgate.net

Detailed Research Findings:

Fluorescence Spectroscopy for Micellization Studies

Fluorescence spectroscopy is a highly sensitive technique used to study the formation of micelles and to determine the critical micelle concentration (CMC). units.it The method often employs a fluorescent probe, a molecule whose fluorescence properties (such as quantum yield and emission wavelength) are sensitive to the polarity of its microenvironment. units.it

When a hydrophobic fluorescent probe is introduced into a surfactant solution, it will preferentially partition into the nonpolar core of the micelles as they form. This change in environment leads to a significant change in the fluorescence signal, which can be plotted against the surfactant concentration to determine the CMC. N-phenyl-1-naphthylamine (NPN) is a commonly used probe for this purpose. units.it

Detailed Research Findings:

While a specific CMC value for this compound determined by fluorescence spectroscopy is not reported, the technique has been successfully applied to a wide range of surfactants, including other amine oxides. nih.govunits.it For example, the CMC of N,N-dimethyl tetradecylamine (B48621) N-oxide has been determined using conductivity and fluorescence methods. nih.gov It is anticipated that the CMC of this compound would be in the millimolar range, consistent with its alkyl chain length.

Expected Data from a Fluorescence Spectroscopy Experiment:

| This compound Conc. (mM) | Fluorescence Intensity (a.u.) |

| 0.1 | 10 |

| 0.5 | 12 |

| 1.0 | 15 |

| 2.0 | 50 |

| 5.0 | 150 |

| 10.0 | 160 |

This table illustrates the expected sigmoidal increase in fluorescence intensity as the surfactant concentration crosses the CMC, leading to the encapsulation of the fluorescent probe within the micelles.

Electron Paramagnetic Resonance (EPR) and Pulse-Gradient Stimulated Echo Nuclear Magnetic Resonance (PGSE-NMR) for Aggregation Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons. While this compound itself is not paramagnetic, EPR can be used to study its aggregation behavior by introducing a stable radical probe (spin probe) into the system. The EPR spectrum of the spin probe is sensitive to its rotational mobility and the polarity of its environment. By observing changes in the EPR spectrum, one can infer information about the formation of micelles and the dynamics within these aggregates.

Pulse-Gradient Stimulated Echo Nuclear Magnetic Resonance (PGSE-NMR) is a powerful NMR technique for measuring the self-diffusion coefficients of molecules. researchgate.net By applying magnetic field gradients, the technique can distinguish between molecules based on their translational motion. In a solution of this compound, PGSE-NMR can be used to measure the diffusion coefficient of the free surfactant monomers and the much larger micelles. This allows for the determination of the size of the aggregates and the study of monomer-micelle exchange kinetics.

Detailed Research Findings:

A study on a series of N-alkyl-N,N-dimethylamine-N-oxides using ¹H and ¹³C NMR spectroscopy to determine pKa values provides valuable data applicable to this compound. The study investigated the effect of micellization on the chemical shifts as a function of pH. For a C6 analogue, which is structurally similar to this compound, distinct changes in the NMR spectra were observed below and above the CMC.

PGSE-NMR experiments would be expected to show two distinct diffusion components in a solution of this compound above its CMC: a fast component corresponding to the individual surfactant monomers and a slow component corresponding to the micelles. The diffusion coefficient of the micelles can be related to their hydrodynamic radius through the Stokes-Einstein equation.

Environmental Fate, Degradation Pathways, and Bioremediation of Amine Oxides Including N,n Dimethylheptan 1 Amine Oxide

Aerobic Biodegradation Mechanisms

Amine oxides, particularly those with linear alkyl chains, are generally considered to be readily biodegradable under aerobic conditions. researchgate.net The degradation process involves both primary and ultimate breakdown of the molecule by microorganisms.

Primary biodegradation refers to the initial structural transformation of the parent compound, resulting in the loss of its surfactant properties. Studies on analogous long-chain amine oxides, such as dodecyldimethylamine oxide (DDAO), demonstrate rapid primary degradation. For instance, under aerobic conditions in an activated sludge environment, DDAO showed 97.5% primary degradation within a two-day period. epa.gov Non-fluorinated amine oxide surfactants are noted to have short environmental half-lives, often less than seven days under aerobic conditions. researchgate.net

| Compound | Degradation Extent | Time Frame | Test System |

| Dodecyldimethylamine Oxide (DDAO) | 97.5% (Primary) | 2 days | Activated Sludge |

This interactive table summarizes the primary degradation kinetics of a representative amine oxide.

Ultimate biodegradation is the complete breakdown of an organic chemical into carbon dioxide, water, mineral salts, and microbial biomass. For amine oxides, this process follows the initial primary degradation step. The ultimate biodegradability of DDAO was confirmed by measuring the evolution of carbon dioxide, which reached a plateau at 63% of the theoretical maximum. epa.gov

Two primary aerobic biodegradation pathways have been proposed for amine oxides researchgate.net:

ω-Oxidation: The terminal methyl group of the hydrophobic alkyl chain is oxidized to a carboxylic acid, forming an ω-amino fatty acid. This is followed by deamination to yield an ω-oxo fatty acid, which can then enter standard fatty acid metabolism (β-oxidation). This pathway is considered the main route for many amine oxides. nih.gov

C-N Bond Fission: The bond between the nitrogen atom and the long alkyl chain is cleaved. This results in the formation of aldehydes (alkanals) and fatty acids, along with dimethylamine (B145610). These intermediates are subsequently mineralized through processes like β-oxidation and N-demethylation, ultimately generating carbon dioxide and ammonia (B1221849). researchgate.net

During the biodegradation of amine oxides, the transformation of the nitrogen-containing portion of the molecule is a key aspect. In studies of DDAO, analysis at the end of a 26-day test showed that only about 50% of the initial nitrogen was accounted for by standard methods, which points to the formation of soluble, nitrogen-containing intermediates. epa.gov While these degradates were qualitatively recognized, they were not all structurally identified. epa.gov However, in related studies, one specific metabolite was positively identified as dimethyl(4-hydroxybutyl)-amine-N-oxide, indicating that oxidation can occur at various positions on the alkyl chain. epa.gov The formation of N-oxide metabolites is a known pathway for many tertiary amine compounds. hyphadiscovery.comnih.gov

Anaerobic Biodegradation Processes

The biodegradability of amine oxides under anaerobic conditions is highly dependent on their molecular structure. nih.gov Unlike their rapid breakdown in the presence of oxygen, some amine oxides are recalcitrant in anaerobic environments.

Studies investigating the anaerobic digestion of amine-oxide-based surfactants found that straight-chain variants like Lauramine oxide (C12) and Myristamine oxide (C14) were not readily biodegradable. nih.gov In fact, they were found to be inhibitory to the anaerobic process, reducing biogas production by approximately 90%. nih.gov

In contrast, Cocamidopropylamine oxide, which contains an amide linkage in its hydrophobic tail, did not inhibit biogas production and was found to be biodegradable, reaching approximately 61% degradation. nih.gov This suggests that the presence of the amide group provides a point of attack for anaerobic microorganisms that is not present in the simple alkyl-chain amine oxides. researchgate.netnih.gov

| Compound | Anaerobic Biodegradability | Inhibition of Biogas Production |

| Lauramine oxide (AO-R12) | Poor | ~90% |

| Myristamine oxide (AO-R14) | Poor | ~90% |

| Cocamidopropylamine oxide | Readily Biodegradable (~61%) | None |

This interactive table compares the anaerobic biodegradability of different amine oxide structures.

Environmental Persistence and Transformation in Aqueous Systems

In aqueous environments, the persistence of N,N-dimethylheptan-1-amine oxide and its homologues is largely dictated by their susceptibility to biodegradation. Under aerobic conditions, the rapid degradation kinetics suggest a low potential for persistence. researchgate.net

Chemically, amine oxides are weak bases. wikipedia.org In aqueous systems, their behavior is pH-dependent. At a pH below their pKb (typically around 4.5), they become protonated, forming a cationic hydroxylamine (B1172632) (R₃N⁺-OH). wikipedia.org This transformation can affect their interaction with sediments and suspended solids in the water column. The U.S. Environmental Protection Agency requires hydrolysis studies for some product categories to determine the stability and transformation products of amine oxides in water. epa.gov

Influence of Molecular Structure on Biodegradability (e.g., Alkyl Chain Length, Branching)

The molecular structure of a surfactant is a critical determinant of its biodegradability. ncsu.edu For amine oxides, several structural features have been shown to influence their environmental fate.

Alkyl Chain Length : Studies on Lauramine oxide (C12) and Myristamine oxide (C14) show that both are readily biodegradable under aerobic conditions at neutral pH. nih.gov This suggests that for common linear alkyl chain lengths, there is not a dramatic difference in aerobic biodegradability.

Presence of Other Functional Groups : The inclusion of an amide group in the alkyl chain, as seen in Cocamidopropylamine oxide, has a significant effect. While the cleavage of the amide bond can slow the ultimate mineralization process under aerobic conditions, it paradoxically enhances biodegradability under anaerobic conditions. nih.govnih.gov

Branching and Cyclization : While not studied specifically for this compound, research on other organic molecules like naphthenic acids shows a clear relationship between structure and persistence. Increased alkyl branching and the presence of cyclic structures are known to decrease the rate of biodegradation, leading to greater environmental persistence. nih.gov It is reasonable to infer that branched or cyclic amine oxides would be more recalcitrant than their linear counterparts.

Future Directions and Emerging Research Areas

Development of Sustainable and Green Synthesis Routes

The chemical industry is under growing pressure to adopt more environmentally benign manufacturing processes. For amine oxides, this translates into a concerted effort to develop synthesis routes that are not only efficient but also sustainable.

A significant trend is the move towards bio-based and sustainable production processes. datainsightsmarket.com This involves utilizing renewable feedstocks, such as vegetable and animal fats, to produce the precursor tertiary amines. mdpi.com The oxidation step to form the amine oxide itself is also a key area of research, with a focus on using greener oxidants like hydrogen peroxide, which yields water as the only byproduct. journalijar.comresearchgate.net Researchers are exploring solvent-free synthesis conditions or the use of environmentally friendly solvents like isopropanol (B130326) or polyethylene (B3416737) glycol to further reduce the environmental footprint of production. mdpi.com The goal is to create processes that are not only organochlorine-free but also minimize waste and energy consumption. mdpi.com

The following table summarizes traditional versus green synthesis approaches for amine oxides:

| Synthesis Aspect | Traditional Approach | Green Chemistry Approach |

| Starting Materials | Petrochemical-based | Bio-based (e.g., vegetable oils, animal fats) mdpi.com |

| Oxidizing Agent | Peroxy acids | Hydrogen peroxide journalijar.comresearchgate.net |

| Solvents | Often volatile organic compounds | Isopropanol, polyethylene glycol, or solvent-free conditions mdpi.com |

| Byproducts | Potentially harmful organic waste | Water journalijar.com |

Exploration of Novel Amine Oxide Architectures for Targeted Applications

The versatility of the amine oxide structure allows for the design of molecules with tailored properties for specific applications. researchgate.net Researchers are actively exploring new architectures to enhance performance and introduce novel functionalities.

One area of focus is the development of specialty grades for niche applications, moving beyond their traditional use in detergents and personal care products. datainsightsmarket.comwikipedia.org This includes the synthesis of amine oxides with branched alkyl chains, which can offer unique surfactant properties. researchgate.net Another avenue is the creation of hybrid surfactants, such as nonionic-zwitterionic hybrids, which exhibit significantly lower critical micelle concentrations than their conventional counterparts. researchgate.net

Furthermore, the introduction of functional groups can impart specific properties. For instance, integrating antimicrobial moieties can lead to advanced formulations for high-end textiles, providing both cleaning and sanitizing benefits. whamine.com The design of enamine N-oxides represents a novel approach for creating hypoxia-activated prodrugs, where the N-oxide acts as a trigger for drug release in low-oxygen environments like tumors. acs.org

Advanced Characterization of Self-Assembly in Complex Biological and Material Systems

The ability of amine oxides to self-assemble into micelles and other ordered structures is fundamental to their function as surfactants. jst.go.jp Future research will increasingly rely on advanced characterization techniques to probe these assemblies in complex environments.

Techniques such as 2D-nuclear magnetic resonance (NMR) and mass spectrometry are crucial for characterizing the molecular structure of new amine oxide surfactants. researchgate.netresearchgate.net Understanding how these molecules behave in the presence of other components, such as in mixed surfactant systems or in biological contexts, is a key challenge. researchgate.net The study of stimuli-responsive polymorphism, where the self-assembled structures change in response to pH, temperature, or composition, is a particularly active area of investigation. jst.go.jp This knowledge is vital for designing "smart" materials and formulations that can adapt to their surroundings.

Multiscale Modeling and Simulation of Amine Oxide Behavior and Interactions

Computational modeling is becoming an indispensable tool for understanding and predicting the behavior of complex chemical systems. For amine oxides, multiscale modeling offers a powerful approach to connect molecular-level properties with macroscopic behavior. nih.gov

Quantum Mechanical Calculations: At the most fundamental level, methods like Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of the N-O bond, providing insights into their stability and chemical properties. mdpi.com

Molecular Dynamics (MD) Simulations: These simulations can model the self-assembly of amine oxides into micelles and their interactions with other molecules and surfaces. This is crucial for understanding their performance as surfactants and their interactions with biological membranes.

Coarse-Grained (CG) Modeling: To study larger systems over longer timescales, CG models that simplify the molecular representation are employed. This allows for the simulation of processes like the formation of complex fluid phases and the interaction of nanoparticles with cell membranes. nih.gov

By integrating these different modeling scales, researchers can gain a comprehensive understanding of how factors like alkyl chain length and headgroup structure influence the performance of amine oxides in various applications. researchgate.net

Environmental Impact Mitigation Strategies and Green Chemistry Applications

As the use of amine oxides continues to grow, so does the importance of understanding and mitigating their environmental impact. A significant body of research is dedicated to assessing their biodegradability and ecotoxicity. researchgate.netnih.gov

Studies have shown that many amine oxides are readily biodegradable under aerobic conditions. researchgate.netnih.gov However, their fate in anaerobic environments and their potential to form harmful degradation products are areas of ongoing investigation. bellona.orgglobalccsinstitute.com Research into the aquatic toxicity of different amine oxide structures helps to identify more environmentally friendly alternatives. nih.gov For example, fatty amido amine oxides have been found to exhibit lower aquatic toxicity compared to some other types. nih.gov

Beyond mitigating their own impact, amine oxides are being explored for applications in green chemistry. Their use as eco-friendly surfactants in cleaning products is a prime example. whamine.com Additionally, certain amine oxides, like N-methylmorpholine N-oxide (NMO), are used as stoichiometric oxidants in chemical synthesis, offering a more environmentally benign alternative to some traditional oxidizing agents. alfa-chemistry.com The potential for amine oxides to be used in carbon capture technologies is also an emerging area of research, with studies showing their ability to absorb CO2. acs.orgnih.gov

The following table outlines the environmental considerations and green applications of amine oxides:

| Area | Focus | Key Research Findings |

| Biodegradability | Assessing the breakdown of amine oxides in the environment. | Readily biodegradable under aerobic conditions. researchgate.netnih.gov Anaerobic biodegradability varies with structure. nih.gov |

| Ecotoxicity | Evaluating the toxicity to aquatic organisms. | Toxicity is dependent on the molecular structure. nih.gov Fatty amido amine oxides show lower toxicity. nih.gov |

| Green Surfactants | Replacing harsher surfactants in cleaning products. | Used in eco-friendly detergents and cleaners. whamine.com |

| Green Oxidants | Use in chemical synthesis. | N-methylmorpholine N-oxide (NMO) is a widely used green oxidant. alfa-chemistry.com |

| Carbon Capture | Application in removing CO2 from gas streams. | Amine oxides can effectively capture CO2. acs.orgnih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-dimethylheptan-1-amine Oxide in laboratory settings?

- Methodological Answer : The compound is typically synthesized via oxidation of the tertiary amine precursor (N,N-dimethylheptan-1-amine) using hydrogen peroxide or peracetic acid under controlled pH and temperature. For example, analogous amine oxides (e.g., N,N-dimethyldodecan-1-amine oxide) are prepared by reacting the tertiary amine with 30% H₂O₂ at 60–70°C for 6–12 hours, followed by purification via vacuum distillation or recrystallization . Solvents like ethanol or water are preferred to minimize side reactions.

Q. Which analytical techniques are recommended for assessing the purity of this compound?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection is widely used for purity analysis, as demonstrated for similar amine oxides (e.g., alkyl dimethylamine oxides) . High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for structural validation. For instance, HRMS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 188.2 for C₉H₂₁NO), while NMR spectra provide insights into methyl group environments (δ 2.1–2.3 ppm for N-methyl protons) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight, amber glass containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to light, moisture, and strong oxidizers, as amine oxides can degrade into secondary amines or nitrosamines under acidic or humid conditions . Stability tests via periodic GC-MS analysis are recommended for long-term storage.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR chemical shifts for this compound?

- Methodological Answer : Variations in NMR data often arise from solvent effects, concentration, or calibration standards. For example, deuterated solvents like CDCl₃ vs. D₂O can shift methyl proton signals by 0.1–0.3 ppm. Internal standards (e.g., TMS) and referencing to published data for structurally analogous compounds (e.g., N,N-dimethyldodecan-1-amine oxide) improve reproducibility . Advanced 2D NMR techniques (e.g., COSY, HSQC) can further resolve overlapping peaks.

Q. What mechanistic insights explain byproduct formation during the synthesis of this compound?

- Methodological Answer : Over-oxidation or radical-mediated side reactions may generate nitrosamines or hydroxylamine derivatives. For example, excess H₂O₂ or elevated temperatures can promote N-oxide decomposition. Kinetic studies using stopped-flow IR or LC-MS monitoring are critical to identify intermediates. Mitigation strategies include optimizing stoichiometry (1:1.1 amine:H₂O₂) and adding radical scavengers like BHT .

Q. How do solvent choices impact the reaction kinetics of this compound in catalytic processes?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in SN2 reactions, while protic solvents (e.g., ethanol) stabilize transition states via hydrogen bonding. For example, in palladium-catalyzed C-H activation, DMF increases reaction rates by coordinating to the metal center, as observed in dimethylamino-functionalized naphthalene systems . Solvent dielectric constants should be matched to reaction mechanisms (e.g., polar mechanisms vs. radical pathways).

Q. What strategies mitigate environmental risks during large-scale use of this compound?

- Methodological Answer : Implement closed-loop systems to capture waste, and use biodegradability assays (e.g., OECD 301F) to assess environmental persistence. Toxicity screening (e.g., Daphnia magna EC₅₀ tests) is essential, as alkylamine oxides can disrupt aquatic ecosystems at >10 ppm. Regulatory compliance with REACH and TSCA guidelines is mandatory for disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.